molecular formula C7H6Cl2O3S B3340096 2-Chloro-4-methoxybenzene-1-sulfonyl chloride CAS No. 23094-94-2

2-Chloro-4-methoxybenzene-1-sulfonyl chloride

Cat. No.: B3340096
CAS No.: 23094-94-2
M. Wt: 241.09 g/mol
InChI Key: KVRCCIGDMLSANW-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxybenzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C7H6Cl2O3S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxybenzene-1-sulfonyl chloride typically involves the chlorination of 4-methoxybenzenesulfonyl chloride. This reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is usually conducted at elevated temperatures to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-Chloro-4-methoxybenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:

These comparisons highlight the unique properties of this compound, particularly the presence of both chlorine and methoxy groups, which can influence its reactivity and suitability for specific applications.

Properties

IUPAC Name

2-chloro-4-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRCCIGDMLSANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23094-94-2
Record name 2-chloro-4-methoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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